3-O-Methyl Estrone-D3

Beschreibung

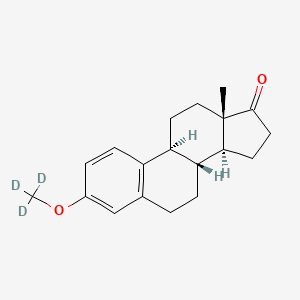

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWWDWHFBMPLFQ-YIJAEARJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265466 | |

| Record name | 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093230-99-9 | |

| Record name | 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093230-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of 3-O-Methyl Estrone-D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential chemical properties and stability characteristics of 3-O-Methyl Estrone-D3. As a deuterated analog of an important estrone metabolite, this compound is a critical tool in metabolism, pharmacokinetic, and toxicology studies. A thorough understanding of its chemical nature and degradation profile is paramount for its accurate application in research and development. This document delves into the structural features, physicochemical parameters, and stability of 3-O-Methyl Estrone-D3 under various stress conditions. Furthermore, it outlines detailed, field-proven protocols for assessing its stability, ensuring the integrity and reliability of experimental data.

Introduction: The Significance of Deuterated Steroids in Research

Isotopically labeled compounds, particularly those incorporating deuterium, are indispensable in modern drug discovery and development. The substitution of hydrogen with deuterium atoms affords a molecule with a greater mass, which is readily distinguishable by mass spectrometry. This property allows deuterated compounds like 3-O-Methyl Estrone-D3 to serve as ideal internal standards in quantitative bioanalytical assays, enabling precise and accurate measurement of their non-labeled counterparts in complex biological matrices. The D3-label on the 3-methoxy group provides a stable isotopic signature with a low probability of back-exchange, ensuring analytical reliability. A comprehensive understanding of the stability of this internal standard is crucial, as any degradation could compromise the integrity of the entire quantitative analysis.

Physicochemical Properties of 3-O-Methyl Estrone-D3

A solid foundation in the fundamental chemical and physical properties of 3-O-Methyl Estrone-D3 is essential for its proper handling, storage, and use in experimental settings.

Chemical Structure and Identity

-

Chemical Name: (8R,9S,13S,14S)-3-(Methoxy-d3)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-one[1]

-

Synonyms: 3-(Methoxy-D3)-estra-1,3,5(10)-trien-17-one, 3-O-Methylestrone-d3[2][3]

-

CAS Number: 1093230-99-9[2]

-

Molecular Formula: C₁₉H₂₁D₃O₂[2]

-

Molecular Weight: 287.42 g/mol [2]

The structure consists of a four-ring steroid nucleus characteristic of estrogens. The key features are a ketone group at the C17 position and a methoxy group at the C3 position, where the three hydrogen atoms of the methyl group have been replaced by deuterium.

Physical Properties

The physical properties of 3-O-Methyl Estrone-D3 are expected to be very similar to its non-deuterated analog, 3-O-Methyl Estrone.

| Property | Value (for 3-O-Methyl Estrone) | Source |

| Appearance | Crystalline solid | [4] |

| Melting Point | 168 °C | [5] |

| Solubility | Soluble in chloroform | [4] |

Stability Profile and Degradation Pathways

The stability of an analytical standard is a critical attribute that dictates its shelf-life and the reliability of the data generated using it. This section explores the stability of 3-O-Methyl Estrone-D3 under various stress conditions, drawing parallels from studies on similar estrogenic compounds. The primary goal of forced degradation studies is to identify potential degradation products and establish the intrinsic stability of the molecule.[6]

General Recommendations for Storage and Handling

To ensure the long-term stability of 3-O-Methyl Estrone-D3, proper storage and handling are imperative. Based on data for the unlabeled compound, the following conditions are recommended:

-

Storage Temperature: 2-8°C in a well-closed container.[5] For long-term storage, -20°C is also recommended.[4]

-

Shipping Conditions: Typically shipped at ambient temperature.[2]

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[6][7][8] These studies are crucial for developing stability-indicating analytical methods.[7][8]

The following diagram illustrates a typical workflow for a forced degradation study:

Hydrolytic Stability (Acid and Base Degradation)

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The methoxy group at the C3 position could potentially be susceptible to cleavage under strong acidic or basic conditions, leading to the formation of Estrone-D3.

-

Expected Degradation: Cleavage of the 3-O-methyl ether bond.

-

Significance: Understanding the pH stability is crucial for developing liquid formulations and for assessing compatibility with acidic or basic excipients.

Oxidative Stability

The phenolic A-ring of the estrone structure is susceptible to oxidation. While the 3-hydroxyl group is protected by methylation, other positions on the aromatic ring could be sites of oxidative attack.

-

Expected Degradation: Hydroxylation of the aromatic ring or other oxidative modifications.

-

Significance: This information is vital for selecting appropriate antioxidants in a formulation and for understanding potential interactions with oxidative species in biological systems.

Thermal Stability

Studies on the thermal stability of estrone have shown that it undergoes decomposition at elevated temperatures, starting around 212°C.[9] The degradation process for estrone is complex, involving two main stages.[9] 3-O-Methyl Estrone-D3 is expected to have a similar, high thermal stability.

-

Expected Degradation: Complex degradation at high temperatures.

-

Significance: Thermal stability data informs appropriate manufacturing process temperatures, storage conditions, and shelf-life predictions.

Photostability

Compounds with aromatic rings and conjugated systems can be susceptible to degradation upon exposure to light. Photostability testing is an integral part of forced degradation studies as per ICH guidelines.[10]

-

Expected Degradation: Photolytic cleavage or rearrangement.

-

Significance: Essential for determining appropriate packaging (e.g., light-resistant containers) and handling procedures to prevent degradation.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting forced degradation studies on 3-O-Methyl Estrone-D3. These should be adapted and optimized based on the specific analytical instrumentation and objectives of the study.

General Preparation

-

Stock Solution: Prepare a stock solution of 3-O-Methyl Estrone-D3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Control Sample: A portion of the stock solution should be stored under recommended conditions (2-8°C, protected from light) to serve as a control.

Protocol for Hydrolytic Degradation

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

-

Protocol for Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Incubate the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

-

At specified time points, withdraw samples and dilute with the mobile phase for analysis.

Protocol for Thermal Degradation

-

Solid State: Place a known amount of solid 3-O-Methyl Estrone-D3 in a controlled temperature oven (e.g., 105°C) for a defined period. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

Solution State: Incubate an aliquot of the stock solution at a controlled elevated temperature (e.g., 60°C) for a defined period. At specified time points, withdraw samples and analyze.

Protocol for Photolytic Degradation

-

Expose an aliquot of the stock solution to a calibrated light source (e.g., a photostability chamber providing ICH-compliant UV and visible light exposure).

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

At specified time points, withdraw samples from both the exposed and dark control solutions and analyze.

Analytical Methodology: A Stability-Indicating Approach

A validated, stability-indicating analytical method is essential to separate and quantify the parent compound from any potential degradation products.

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector and a mass spectrometer (MS).

-

Column: A C18 reverse-phase column is typically suitable for steroid analysis.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection:

-

UV Detection: To quantify the parent compound and major degradants.

-

Mass Spectrometry: To identify the mass of the parent compound and any degradation products, aiding in their structural elucidation.

-

The following diagram outlines the analytical workflow for stability samples:

Conclusion

3-O-Methyl Estrone-D3 is a vital tool for researchers in the fields of endocrinology, pharmacology, and drug metabolism. A comprehensive understanding of its chemical properties and stability is not merely academic but a prerequisite for its reliable application as an internal standard and for ensuring the integrity of experimental outcomes. The information and protocols presented in this guide provide a robust framework for the proper handling, storage, and stability assessment of this important deuterated steroid. By adhering to these principles, scientists can confidently employ 3-O-Methyl Estrone-D3 in their studies, contributing to the generation of high-quality, reproducible data.

References

-

Alentris Research Pvt. Ltd. 3-O-Methyl Estrone D3. Available from: [Link]

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

- Global Research Online. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249.

-

Axios Research. 3-O-Methyl Estrone. CAS - 1624-62-0. Available from: [Link]

-

Pharmaffiliates. 3-O-Methyl Estrone-D3. CAS No: 1093230-99-9. Available from: [Link]

- Pop, A. L., et al. (2022). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Molecules, 27(15), 4987.

- Xu, X., et al. (2011). Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies. Cancer Epidemiology, Biomarkers & Prevention, 20(10), 2217-2224.

- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6.

- European Medicines Agency. (2013).

- Wölfling, J., et al. (2007). Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers. Steroids, 72(13), 857-867.

- World Health Organization. (2009). Draft regional guidelines on stability testing of active substances and pharmaceutical products.

- U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products.

- Becalski, A., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 145, 918-925.

-

Veeprho. Estrone 3-Methyl Ether. CAS 1624-62-0. Available from: [Link]

-

Wikipedia. Estrone methyl ether. Available from: [Link]

- Ionescu, G., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Polymers, 14(15), 3183.

Sources

- 1. alentris.org [alentris.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. ijrpp.com [ijrpp.com]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-O-Methyl Estrone-D3

Introduction

In the landscape of modern analytical chemistry, particularly in fields such as clinical diagnostics, anti-doping analysis, and pharmaceutical research, the demand for high-purity, stable isotope-labeled internal standards is paramount.[1][2][3] These standards are crucial for achieving accurate and reproducible quantification in mass spectrometry-based assays by correcting for variations in sample preparation and instrument response.[1][3] 3-O-Methyl Estrone-D3 is the deuterated analogue of 3-O-Methyl Estrone, a derivative of the natural estrogen, estrone. Its structural similarity and distinct mass shift make it an ideal internal standard for the quantification of 3-O-Methyl Estrone and related estrogen metabolites.

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-O-Methyl Estrone-D3. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying scientific principles that govern the synthetic strategy and analytical validation.

Synthesis of 3-O-Methyl Estrone-D3

The synthesis of 3-O-Methyl Estrone-D3 is achieved through a straightforward and efficient O-methylation of the phenolic hydroxyl group of estrone, utilizing a deuterated methylating agent. The chosen synthetic route is a modification of the Williamson ether synthesis, a robust and widely used method for forming ethers.[4][5][6]

Principle and Strategy

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[5][6] In this specific application, the phenolic hydroxyl group of estrone is first deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of iodomethane-d3, displacing the iodide leaving group and forming the desired deuterated methyl ether.

dot

Caption: Williamson Ether Synthesis of 3-O-Methyl Estrone-D3.

Experimental Protocol

Materials:

-

Estrone (≥98% purity)

-

Iodomethane-d3 (CD3I, 99.5 atom % D)

-

Potassium Carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add estrone (1.0 g, 3.7 mmol) and anhydrous potassium carbonate (1.0 g, 7.2 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

-

Addition of Methylating Agent: While stirring the suspension, add iodomethane-d3 (0.32 mL, 5.1 mmol) dropwise via syringe.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is complete when the starting estrone spot is no longer visible.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in 50 mL of dichloromethane. Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 3-O-Methyl Estrone-D3 is purified by flash column chromatography on silica gel.[7]

Procedure:

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

-

Fraction Collection: Collect fractions and monitor by TLC.

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield 3-O-Methyl Estrone-D3 as a white crystalline solid. The melting point of the non-deuterated 3-O-Methyl Estrone is approximately 168 °C.[8]

dot

Caption: Purification workflow for 3-O-Methyl Estrone-D3.

Characterization of 3-O-Methyl Estrone-D3

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 3-O-Methyl Estrone-D3. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product. A reversed-phase C18 column is typically suitable for the analysis of estrogens and their derivatives.[9][10]

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 280 nm |

| Injection Volume | 10 µL |

The purity is determined by the peak area percentage of the main component in the chromatogram. A purity of ≥98% is generally required for use as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound and determining its isotopic enrichment. Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]+ or [M+H]+) corresponding to the mass of 3-O-Methyl Estrone-D3 (C19H21D3O2), which is approximately 287.42 g/mol . This is a +3 mass shift compared to the non-deuterated analogue (284.39 g/mol ).[8]

-

Isotopic Enrichment: High-resolution mass spectrometry can be used to determine the isotopic purity by comparing the signal intensities of the desired deuterated compound and any remaining non-deuterated or partially deuterated species.

-

Fragmentation Pattern: The fragmentation pattern can provide structural confirmation. Cleavage of the steroid backbone will produce characteristic fragment ions.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.

-

¹H NMR: The ¹H NMR spectrum of 3-O-Methyl Estrone-D3 will be very similar to that of 3-O-Methyl Estrone, with the key difference being the complete absence of the singlet corresponding to the methoxy protons (O-CH3), which typically appears around 3.7-3.8 ppm.[13] The integration of the remaining proton signals should be consistent with the estrone backbone.

-

¹³C NMR: The ¹³C NMR spectrum will show all the expected signals for the carbon skeleton. The signal for the deuterated methoxy carbon will be a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to a protonated carbon.

dot

Caption: Analytical workflow for the characterization of 3-O-Methyl Estrone-D3.

Summary of Characterization Data

| Technique | Expected Result | Purpose |

| HPLC | Single major peak (≥98% area) | Purity assessment |

| MS | Molecular ion at m/z ≈ 287.42 | Identity and isotopic enrichment confirmation |

| ¹H NMR | Absence of signal at ~3.7-3.8 ppm | Structural confirmation (deuteration of methyl group) |

| ¹³C NMR | Characteristic signals for steroid backbone and a multiplet for the CD3 carbon | Structural confirmation |

Discussion

The synthesis of 3-O-Methyl Estrone-D3 via the Williamson ether synthesis is a reliable and high-yielding method. The choice of a strong, non-nucleophilic base such as potassium carbonate is crucial to ensure efficient deprotonation of the phenolic hydroxyl group without competing side reactions.[14] Anhydrous conditions are important to prevent the hydrolysis of the iodomethane-d3 and to maximize the reaction efficiency.

The purification by flash column chromatography is effective in removing any unreacted estrone and other impurities. The choice of the eluting solvent system is critical for achieving good separation.

The multi-technique characterization approach provides a self-validating system for confirming the successful synthesis of the target compound. Each technique provides complementary information, leading to a high degree of confidence in the identity, purity, and isotopic labeling of the final product.

Conclusion

This technical guide has outlined a detailed and scientifically grounded protocol for the synthesis and characterization of 3-O-Methyl Estrone-D3. The described method is robust, and the analytical workflow ensures the high quality of the final product, making it suitable for use as an internal standard in demanding quantitative mass spectrometry applications. By providing both the practical steps and the theoretical basis, this guide serves as a valuable resource for researchers and professionals in the field of analytical chemistry and drug development.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. [Link]

-

Use of Methyliodide in o-Methylation of organic compounds . Juniper Publishers. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . World Journal of Pharmaceutical Research. [Link]

-

Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography . ScienceDirect. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . ResearchGate. [Link]

- Method for separating deuterated methyl iodide.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . YouTube. [Link]

-

How do you make iodomethane d3? . Bloom Tech. [Link]

-

Synthesis of estrogen methyl ethers by extractive alkylation . PubMed. [Link]

-

The Williamson ether synthesis involves the displacement of an al... . Pearson+. [Link]

-

Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction . MDPI. [Link]

-

Determination of estradiol and its degradation products by liquid chromatography . ResearchGate. [Link]

-

SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: X. METHYL-d3 IODIDE AND DEUTERIUM SUBSTITUTION PRODUCTS OF METHYL ACETATE . ResearchGate. [Link]

-

Proposed fragmentation patterns following accurate mass analysis at 1... . ResearchGate. [Link]

-

SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE . Canadian Science Publishing. [Link]

-

Williamson Ether Synthesis . ChemTalk. [Link]

-

Williamson ether synthesis . Wikipedia. [Link]

-

Alkylation of substituted phenols in DMF by MeI using TMGN (bis... . Sciforum. [Link]

-

Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde . Sciencemadness.org. [Link]

-

Estrone methyl ether . Wikipedia. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

Conventional procedures for O-methylation and -demethylation. a Toxic... . ResearchGate. [Link]

-

Williamson Ether Synthesis . J&K Scientific LLC. [Link]

-

Efficient Synthesis, Liquid-Chromatography Purification, and Tandem Mass Spectrometric Characterization of Estrogen-Modified DNA Bases . NIH. [Link]

- Process for synthesizing estrone or estrone derivatives.

-

Methylation using iodomethane . Reddit. [Link]

-

synthesis of (±)-estrone . Caltech. [Link]

-

Steroid - Isolation, Extraction, Purification . Britannica. [Link]

-

Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities . ACS Omega. [Link]

-

Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers . ResearchGate. [Link]

-

Chromatographic procedures for the isolation of plant steroids . PubMed. [Link]

-

Estrone 3-methyl ether - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

-

How do I extract and purify steroids from plant extract using column chromatography? . ResearchGate. [Link]

-

Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector . NIH. [Link]

-

mass spectra - fragmentation patterns . Chemguide. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]

-

Total assignment of1H and13C NMR spectra of 13α- And 13β-estrone methyl ethers . ResearchGate. [Link]

-

METABOLIC DEMETHYLATION OF OESTROGEN METHYL ETHERS in . Journal of Endocrinology. [Link]

-

The Estrogen–Methylation Connection: Why Genes Matter for Hormone Balance . Markham Integrative Medicine. [Link]

-

Understanding Phase 1 Estrogen Ratios . DUTCH Test Blog. [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc . YouTube. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. texilajournal.com [texilajournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biosynth.com [biosynth.com]

- 9. lcms.cz [lcms.cz]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. spectrabase.com [spectrabase.com]

- 14. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 3-O-Methyl Estrone-D3 as a Metabolite of Estrone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-O-Methyl Estrone-D3, focusing on its role as a deuterated internal standard for the quantitative analysis of its endogenous counterpart, 3-O-Methyl Estrone, a key metabolite in the estrogen metabolic pathway. This document delves into the biochemical origins of methylated estrogens, the principles of stable isotope dilution mass spectrometry, and provides detailed, field-proven protocols for sample preparation and analysis. By synthesizing foundational biochemistry with practical analytical methodology, this guide serves as an essential resource for researchers in endocrinology, oncology, and drug metabolism.

Part 1: The Biochemical Landscape of Estrone Metabolism

Estrone (E1) is one of the three major endogenous estrogens and serves as both a precursor to and a metabolite of the more potent estradiol (E2).[1] The biological activity of estrogens is not solely determined by their circulating concentrations but is profoundly influenced by their metabolic fate. The liver is the primary site for estrogen metabolism, where a series of enzymatic reactions transform them into various metabolites, each with distinct biological activities.[2][3]

A critical pathway in this process is hydroxylation, mediated by cytochrome P450 (CYP) enzymes, which produces catechol estrogens such as 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1).[2][4] These catechol estrogens are chemically reactive and can be oxidized to semiquinones and quinones, which have the potential to cause DNA damage, implicating them in carcinogenesis.[5]

To mitigate this potential toxicity, the body employs a crucial detoxification step: O-methylation. The enzyme Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups of the catechol estrogens.[5] This methylation process inactivates the reactive catechol estrogens, blocking their conversion to genotoxic quinones and facilitating their excretion. The resulting methoxyestrogens, such as 2-methoxyestrone (2-MeOE1) and 4-methoxyestrone (4-MeOE1), are generally considered to have anti-proliferative and protective effects.[5][6] While 3-O-methylation can also occur, the 2- and 4-positions are the predominant sites of this metabolic reaction.[7] The balance between the formation of genotoxic 4-OHE1 and protective 2-OHE1, and their subsequent methylation, is a critical area of research, particularly in hormone-dependent cancers like breast cancer.[5][8][9][10]

Metabolic Pathway Diagram

Sources

- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Circulating Estrogen Metabolites and Risk of Breast Cancer among Postmenopausal Women in the Nurses’ Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. researchgate.net [researchgate.net]

- 10. Endogenous estrogen metabolites as oxidative stress mediators and endometrial cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Labeling of Estrone Derivatives for Preclinical and Clinical Research

Abstract

Isotopically labeled estrone derivatives are indispensable tools in pharmaceutical research and development, enabling precise quantification, metabolic tracking, and receptor interaction studies. This guide provides a comprehensive overview of the strategies and methodologies for introducing isotopic labels (primarily Deuterium, Carbon-13, and Tritium) into the estrone scaffold. It delves into the rationale behind isotope selection, detailed synthetic and purification protocols, and robust analytical techniques for characterization. Furthermore, this document highlights key applications, including the use of labeled derivatives as internal standards in mass spectrometry-based assays, their role in elucidating metabolic pathways, and their utility in receptor-binding studies, thereby offering researchers a holistic resource for leveraging these powerful molecules in their scientific pursuits.

Introduction: The Imperative for Isotopic Labeling in Estrone Research

Estrone, a primary estrogenic hormone, and its derivatives are central to numerous physiological processes and are the focus of extensive therapeutic development. To rigorously investigate their pharmacokinetics (PK), pharmacodynamics (PD), and metabolism, it is crucial to distinguish exogenously administered compounds from endogenous pools. Isotopic labeling, the process of replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, provides the ultimate solution.[]

The incorporation of stable isotopes like Deuterium (²H or D) or Carbon-13 (¹³C) creates a molecule that is chemically identical to the parent compound but has a distinct, higher mass.[] This mass shift is readily detectable by mass spectrometry (MS), allowing the labeled compound to serve as an ideal internal standard for accurate quantification in complex biological matrices like plasma or urine.[2] Radioactive isotopes, such as Tritium (³H), offer exquisite sensitivity for receptor-binding assays and autoradiography.[3][4][5]

This guide will navigate the critical decisions and technical procedures involved in generating and validating isotopically labeled estrone derivatives, ensuring the integrity and precision of subsequent experimental outcomes.

Strategic Considerations: Choosing the Right Isotope and Labeling Position

The choice of isotope and its position within the estrone molecule are paramount and dictated by the intended application. A fundamental requirement is that the label must be chemically stable and not exchange under physiological or experimental conditions.[6]

Isotope Selection Criteria

| Isotope | Key Advantages | Primary Applications | Considerations |

| Deuterium (²H or D) | Relatively inexpensive; multiple labels can be incorporated for a significant mass shift; numerous synthetic methods available. | Internal standards for LC-MS/MS; metabolic pathway elucidation (observing loss of label).[7][8][9] | Potential for "isotope effect" in metabolism; risk of back-exchange if placed on labile positions (e.g., hydroxyl groups).[10] |

| Carbon-13 (¹³C) | Label is highly stable and not prone to exchange; minimal isotope effect.[2] | "Gold standard" internal standards for LC-MS/MS; metabolic studies where C-C bond cleavage is investigated.[11][12] | Synthesis is often more complex and expensive than deuteration.[11] |

| Tritium (³H) | Radioactive decay provides very high sensitivity of detection. | Radioligand binding assays for receptor characterization; autoradiography.[3][13] | Requires specialized handling and facilities for radioactivity; potential for radiolysis of the compound over time. |

Positional Labeling Strategy

The location of the isotopic label is as critical as the choice of isotope. Labels should be placed on positions that are metabolically stable to ensure the integrity of the tracer throughout the experiment.[6] For instance, if a specific metabolic hydroxylation event is being studied, placing a deuterium atom at that site would be informative (loss of label), but it would be an inappropriate position for an internal standard intended for quantifying the parent drug.

Common labeling sites on the estrone scaffold include:

-

Aromatic A-ring (e.g., C2, C4): These positions are often targeted for deuteration via acid-catalyzed exchange.

-

D-ring (e.g., C16): The protons adjacent to the C17-keto group are enolizable and can be exchanged for deuterium under basic conditions.[14]

-

Skeletal Carbons: Introducing ¹³C often requires a more involved synthetic approach, either through total synthesis or by using a ¹³C-labeled building block to construct a part of the steroid nucleus.[11]

Synthetic Methodologies for Isotopic Labeling

The synthesis of isotopically labeled estrone derivatives leverages a range of organic chemistry techniques. The choice of method depends on the desired isotope, position, and the availability of starting materials.

Deuterium Labeling

Deuteration is often the most direct method for stable isotope labeling.

Workflow for A-Ring Deuteration of Estrone

Caption: General workflow for deuterium labeling of estrone.

Protocol 1: Acid-Catalyzed A-Ring Deuteration This protocol is based on the principle of electrophilic aromatic substitution, where deuterons (D⁺) from a strong deuterated acid replace protons on the electron-rich phenolic A-ring.

-

Preparation: Dissolve estrone (1 eq.) in a suitable solvent. Add a deuterated acid catalyst, such as deuterated trifluoroacetic acid (CF₃COOD) or deuterium sulfate (D₂SO₄), and a deuterium source like heavy water (D₂O).[15]

-

Reaction: Heat the mixture. Reaction times and temperatures vary depending on the catalyst used. Microwave-assisted methods can significantly shorten reaction times.[16] The reaction proceeds via electrophilic substitution at the ortho and para positions (C2 and C4) relative to the C3-hydroxyl group.

-

Work-up: After cooling, neutralize the acid carefully. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product using flash column chromatography or semi-preparative HPLC to isolate the deuterated estrone derivative.

Protocol 2: Base-Catalyzed D-Ring Deuteration The protons at the C16 position, alpha to the C17-ketone, are acidic and can be removed by a base to form an enolate, which is then quenched with a deuterium source.[14]

-

Preparation: Dissolve estrone in a deuterated solvent such as methanol-d₄.

-

Reaction: Add a base, such as sodium deuteroxide (NaOD) in D₂O, and stir the reaction at room temperature or with gentle heating. The base will facilitate the H/D exchange at the C16 position.

-

Work-up and Purification: Neutralize the reaction mixture and proceed with extraction and purification as described in Protocol 1.

Carbon-13 Labeling

Incorporating ¹³C into the steroid skeleton is a more complex undertaking, typically involving multi-step synthesis.[11]

-

Total Synthesis: Building the entire steroid skeleton from simple, ¹³C-labeled precursors. While providing maximum flexibility in labeling patterns, this is a resource-intensive approach.[11]

-

Partial Synthesis: A more common strategy involves the chemical modification of an existing steroid or advanced intermediate. This might involve, for example, a Grignard reaction with ¹³C-labeled methyl magnesium iodide to introduce a ¹³C-methyl group, or using ¹³C-labeled synthons to rebuild a portion of the ring structure.[11] For example, Estrone-3,4-¹³C₂ can be synthesized via these advanced methods.[17]

Purification and Analytical Characterization: The Self-Validating System

Rigorous purification and characterization are non-negotiable to ensure the quality of the labeled standard. The analytical data must validate not only the chemical identity but also the isotopic purity and positional integrity of the label.

Purification

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying labeled steroids. It effectively separates the desired labeled product from any unlabeled starting material, regioisomers, and other reaction byproducts.

Characterization

A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

-

Mass Spectrometry (MS): High-resolution MS (HRMS) is used to confirm the exact mass of the labeled molecule, thereby verifying the number of isotopes incorporated. For example, a tetra-deuterated estrone (Estrone-d₄) will show a mass increase of approximately 4 Da compared to the unlabeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance or reduction in the intensity of a signal in the proton NMR spectrum is a direct confirmation of the site of deuteration.

-

¹³C NMR: Provides detailed information about the carbon skeleton and can be used to confirm the position of ¹³C labels.

-

Calculating Isotopic Purity: The degree of isotopic enrichment can be calculated from either MS or NMR data by comparing the signal intensities of the labeled and unlabeled species.

-

Logical Flow for Isotope Validation

Caption: Self-validating workflow for analytical characterization.

Applications in Drug Development and Research

The utility of isotopically labeled estrone derivatives spans the entire research and development pipeline.

Quantitative Bioanalysis using LC-MS/MS

The most common application is their use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] Because the stable isotope-labeled (SIL) standard has virtually identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (like ion suppression).[10] By adding a known amount of the SIL standard to a biological sample (e.g., plasma), the unknown concentration of the analyte can be determined with high precision and accuracy by comparing the MS signal ratios.

Metabolism and Pharmacokinetic Studies

Administering a labeled estrone derivative allows researchers to track its fate in vivo.[6]

-

Metabolite Identification: By analyzing samples with LC-HRMS, metabolites can be identified by searching for the characteristic isotopic pattern of the parent drug.[7][8][9] This helps to distinguish drug-related material from endogenous background noise.

-

Production Rate Studies: Labeled estrogens have been used in humans to estimate production rates, differentiating administered hormone from what the body produces naturally.[18]

Receptor Binding Assays

Tritium-labeled (³H) estrone or its derivatives are invaluable for studying interactions with estrogen receptors (ERα and ERβ).[3] In competitive radiometric binding assays, the tritiated ligand is incubated with the receptor, and unlabeled test compounds are added to see how effectively they displace the radioligand. This allows for the determination of binding affinities (Ki) and receptor selectivity.[3]

Conclusion

The isotopic labeling of estrone derivatives is a cornerstone of modern steroid research. The ability to synthesize high-purity, positionally-defined labeled compounds provides researchers with unparalleled tools for quantitative bioanalysis, metabolism studies, and receptor pharmacology. A carefully considered strategy for isotope selection and labeling position, coupled with rigorous synthetic protocols and a self-validating analytical characterization workflow, is essential for generating reliable data and advancing the development of novel therapeutics.

References

- What are Isotope Labeled Steroids? BOC Sciences. [URL: https://www.bocsci.com/isotope-labeled-steroids-resource.html]

- Development of Flow Synthesis Method for Deuterated Aromatic Compounds. TAIYO NIPPPON SANSO Technical Report. [URL: https://www.tn-sanso.co.jp/jp/business/product/gas/sanso/img/No.41_P4-10_en.pdf]

- Kasuya, Y. (1994). [Stable isotope methodology in the pharmacokinetic study of steroids]. Nihon Rinsho, 52(3), 635-641. [URL: https://pubmed.ncbi.nlm.nih.gov/8164361/]

- Pinkus, G. S., Charles, D., & Chattoraj, S. C. (1979). Deuterium-labeled steroids for study in humans. II. Preliminary studies on estrogen production rates in pre- and post-menopausal women. Hormone Research, 10(1), 44-56. [URL: https://pubmed.ncbi.nlm.nih.gov/422409/]

- Isotopically Labeled Steroid Standards. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/stable-isotopes/isotopically-labeled-steroid-standards]

- Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system. Mesbah Energy. [URL: https://mesbah.com/en/blog/application-of-stable-isotopes-in-the-measurement-of-steroid-hormones-using-the-lc-ms-ms-system]

- XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v55-156]

- Method for preparing deuterated aromatic compounds. Google Patents. [URL: https://patents.google.

- Massey, I. J., & Tökés, L. (1981). Synthesis of [16,16,17α‐ 2 H 3] estradiol and [14α,15,15–2H3] estrone of high isotopic purity. Journal of Labelled Compounds and Radiopharmaceuticals, 18(10), 1535–1544. [URL: https://sci-hub.se/10.1002/jlcr.2580181018]

- Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ay/d4ay00523a]

- Carlson, K. E., et al. (2012). Synthesis and Biological Evaluation of Two Agents for Imaging Estrogen Receptor β by Positron Emission Tomography: Challenges in PET Imaging of a Low Abundance Target. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383804/]

- Zomer, G., & van der Greef, J. (1990). Synthesis of 13C-labeled Steroid Hormones. Steroids, 55(10), 440-442. [URL: https://pubmed.ncbi.nlm.nih.gov/2147775/]

- Method for preparing deuterated aromatic compounds. Google Patents. [URL: https://patents.google.

- Chabi, K., & Sleno, L. (2022). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 12(10), 931. [URL: https://pubmed.ncbi.nlm.nih.gov/36295844/]

- Exploring Estrogen's Role in Metabolism and the Use of 13C-Labeled Nutrients for Advanced Animal Physiology and Nutrition Research. Sable Systems International. [URL: https://www.sablesys.com/webinar/exploring-estrogens-role-in-metabolism-and-the-use-of-13c-labeled-nutrients-for-advanced-animal-physiology-and-nutrition-research/]

- Method for preparing deuterated aromatic compounds. Google Patents. [URL: https://patents.google.

- Isotopically Labeled Steroid Standards. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/410/211/isotopically-labeled-steroid-standards-ms.pdf]

- Labeling and Synthesis of Estrogens and Their Metabolites. CiteSeerX. [URL: https://citeseerx.ist.psu.edu/document?repid=rep1&type=pdf&doi=8609a31885f8c679a78604d49d012470e881b953]

- Chabi, K., & Sleno, L. (2022). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. MDPI. [URL: https://www.mdpi.com/2218-1989/12/10/931]

- Estrone-13C3 (E1-13C3). MedchemExpress.com. [URL: https://www.medchemexpress.com/estrone-13c3.html]

- Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. ResearchGate. [URL: https://www.researchgate.net/publication/363991873_Estradiol_Estrone_and_Ethinyl_Estradiol_Metabolism_Studied_by_High_Resolution_LC-MSMS_Using_Stable_Isotope_Labeling_and_Trapping_of_Reactive_Metabolites]

- Chabi, K., & Sleno, L. (2022). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 12(10), 931. [URL: https://ouci.dntb.gov.ua/en/works/CN-4Y3M72XQ/]

- Synthesis of Novel C-2- or C-15-Labeled BODIPY—Estrone Conjugates. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2979]

- Wrona, M., et al. (2015). Analytical Approach for the Determination of Steroid Profile of Humans by Gas Chromatography Isotope Ratio Mass Spectrometry Aimed at Distinguishing Between Endogenous and Exogenous Steroids. Journal of Pharmaceutical and Biomedical Analysis, 107, 249-256. [URL: https://pubmed.ncbi.nlm.nih.gov/25498150/]

- Synthesis of (±)-estrone. Caltech. [URL: https://stoltz2.caltech.edu/files/chem143/143-estrone.pdf]

- Estrone (2,3,4-¹³C₃, 99%) 100 µg/mL in methanol. Cambridge Isotope Laboratories. [URL: https://www.isotope.com/products/clm-8012-1-2]

- Zinn, K. R., et al. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. Journal of Steroid Biochemistry and Molecular Biology, 195, 105477. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6888874/]

- HTRF Estradiol Detection Kit. Revvity. [URL: https://www.revvity.com/product/htrf-estradiol-detection-kit-htres2]

- Clinical Mass Spectrometry. Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.

- Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives. ResearchGate. [URL: https://www.researchgate.

- Steroid - Isolation, Extraction, Purification. Britannica. [URL: https://www.britannica.

- Bragg, R. A., et al. (2016). The synthesis of tritium, carbon-14 and stable isotope labelled selective estrogen receptor degraders. Journal of Labelled Compounds and Radiopharmaceuticals, 59(11), 454-461. [URL: https://pubmed.ncbi.nlm.nih.gov/27558079/]

- 99mTc-labeled estradiol as an estrogen receptor probe: Preparation and preclinical evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26466867/]

- General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.

- DL-Estrone (13,14,15,16,17,18-¹³C₆, 99%) CP 95%. Cambridge Isotope Laboratories. [URL: https://www.isotope.com/products/clm-7935]

- Bioinspired Skeletal Reorganization Approach for the Synthesis of Steroid Natural Products. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00650]

- Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(1), 1-8. [URL: https://pubmed.ncbi.nlm.nih.gov/15645520/]

- Estrone (3,4-¹³C₂, 99%) CP 97%. Cambridge Isotope Laboratories. [URL: https://www.isotope.com/products/clm-4433]

- Rapidity and Precision of Steroid Hormone Measurement. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8863615/]

- Deuterium Labeling Reaction. Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-2/2015/12/deuterium-labeling-reaction.html]

- Synthesis of Oestrone. YouTube. [URL: https://www.youtube.

- The Use of Tritium Labeled Compounds to Develop Gamma-Emitting Receptor-Binding Radiotracers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15850381/]

- Deuterium labelling of pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/figure/Deuterium-labelling-of-pharmaceuticals-In-red-isotopic-enrichment-obtained-with_fig3_335032588]

- Deuterium - Isotope. BOC Sciences. [URL: https://www.bocsci.com/deuterium-isotope-resource.html]

- Polet, M., et al. (2004). Determination of 13C/12C ratios of endogenous urinary steroids: method validation, reference population and application to doping control purposes. Rapid Communications in Mass Spectrometry, 18(12), 1-9. [URL: https://pubmed.ncbi.nlm.nih.gov/15386807/]

- Steroid - Numbering, Nomenclature, System. Britannica. [URL: https://www.britannica.

- The numbering of the steroid skeleton carbon atoms. ResearchGate. [URL: https://www.researchgate.net/figure/The-numbering-of-the-steroid-skeleton-carbon-atoms-a-and-the-structure-of-the_fig1_262354922]

Sources

- 2. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 3. Synthesis and Biological Evaluation of Two Agents for Imaging Estrogen Receptor β by Positron Emission Tomography: Challenges in PET Imaging of a Low Abundance Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of tritium labeled compounds to develop gamma-emitting receptor-binding radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Stable isotope methodology in the pharmacokinetic study of steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Estrogen’s Role in Metabolism and the Use of 13C-Labeled Nutrients for Advanced Animal Physiology and Nutrition Research - Sable Systems International [sablesys.com]

- 13. The synthesis of tritium, carbon-14 and stable isotope labelled selective estrogen receptor degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sci-hub.st [sci-hub.st]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. tn-sanso.co.jp [tn-sanso.co.jp]

- 17. isotope.com [isotope.com]

- 18. Deuterium-labeled steroids for study in humans. II. Preliminary studies on estrogen production rates in pre- and post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis for 3-O-Methyl Estrone-D3

This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for 3-O-Methyl Estrone-D3, a critical reagent for researchers, clinical chemists, and professionals in drug development. Moving beyond a simple checklist, we will dissect the scientific principles behind each analytical test, explaining not just the methodology but the fundamental reasons for its selection. This document is structured to demonstrate how a well-executed CoA serves as a self-validating system, ensuring the identity, purity, and isotopic integrity of this essential internal standard.

Introduction: The Crucial Role of a Deuterated Internal Standard

3-O-Methyl Estrone-D3 is the deuterium-labeled analogue of 3-O-Methyl Estrone, a derivative of the female hormone Estrone.[1] In modern analytical science, particularly in quantitative mass spectrometry, stable isotope-labeled (SIL) compounds are the gold standard for internal standards.[2][3] Their utility stems from the fact that they are chemically identical to the analyte of interest (the "endogenous" or unlabeled compound) but are physically distinguishable due to their mass difference.[3] This allows the SIL internal standard to co-elute chromatographically and experience identical ionization and fragmentation behavior, perfectly correcting for variations in sample extraction, matrix effects, and instrument response.[4]

The accuracy of any quantitative study using this standard is therefore directly dependent on the quality of the standard itself. The Certificate of Analysis is the definitive document that attests to this quality. It is not merely a specification sheet but the culmination of a rigorous, multi-faceted analytical validation process. The trustworthiness of this document underpins the validity of subsequent clinical and research data.[5][6]

Section 1: Foundational Physicochemical Characterization

Before delving into performance-based testing, a CoA must unequivocally establish the fundamental identity and properties of the material. This information serves as the primary reference for handling, storage, and formulation.

| Property | Specification | Rationale |

| Chemical Name | (8R,9S,13S,14S)-3-(Methoxy-d3)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-one[7] | Provides the unambiguous, systematic IUPAC name defining the exact stereochemistry and position of the deuterium label. |

| CAS Number | 1093230-99-9[7] | A universal and unique identifier for this specific chemical substance, crucial for regulatory and database referencing. |

| Molecular Formula | C₁₉H₂₁D₃O₂[7] | Defines the elemental composition, explicitly indicating the presence of three deuterium atoms. |

| Molecular Weight | 287.41 g/mol [4] | The theoretical mass based on the molecular formula, used for solution preparation and as a primary check in mass spectrometry. |

| Appearance | White to Off-White Solid | A basic physical quality control check to ensure the material is free from obvious contamination or degradation. |

| Storage | 2°C - 8°C, protect from light[8] | Steroids can be sensitive to heat and light; these conditions are specified to ensure long-term stability and prevent degradation. |

Section 2: The Analytical Core of the Certificate of Analysis

This section details the battery of tests performed to certify the reference material. For each, we will explore the "what," "why," and "how," providing a transparent view into the validation process.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

What: NMR spectroscopy provides definitive information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).[9][10]

Why: This is the cornerstone of structural identity. While other techniques confirm mass or purity, only NMR can verify the precise connectivity of atoms and the overall carbon-hydrogen framework. For 3-O-Methyl Estrone-D3, it confirms the integrity of the estrone backbone and the presence of the 3-O-methyl group. The absence of a proton signal for the methoxy group in the ¹H-NMR spectrum, coupled with a corresponding signal in the ²H-NMR spectrum, provides orthogonal confirmation of the deuteration site.[11]

How: Experimental Protocol for ¹H-NMR

-

Sample Preparation: Accurately weigh ~5 mg of the 3-O-Methyl Estrone-D3 standard and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃, 99.8% D). The use of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent proton signals.[12]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum.

-

Interpretation: The resulting spectrum is compared against the known spectrum of unlabeled 3-O-Methyl Estrone and theoretical predictions. Key confirmations include the signals for the aromatic protons, the aliphatic protons of the steroid core, and the C-18 methyl group. A critical point of verification is the significant reduction or absence of a signal around 3.7-3.9 ppm, which corresponds to the methoxy protons in the unlabeled standard.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

What: HPLC is a premier analytical technique used to separate, identify, and quantify each component in a mixture. Purity is typically reported as a percentage of the main component's peak area relative to the total area of all peaks.

Why: For an internal standard, purity is paramount. Any impurity that is isobaric (has the same mass) or co-elutes with either the standard or the target analyte can cause significant interference and lead to inaccurate quantification.[5] HPLC with UV detection provides a robust and precise method for separating and quantifying non-isomeric impurities.[13]

How: Experimental Protocol for HPLC-UV

-

System Preparation:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection: 280 nm (a wavelength where the phenolic ether chromophore absorbs strongly).

-

Gradient: A typical gradient might run from 60% B to 95% B over 15 minutes, followed by a hold and re-equilibration.

-

-

Sample Preparation: Prepare a solution of the standard in the mobile phase (e.g., at 0.5 mg/mL).

-

Analysis: Inject the sample and record the chromatogram.

-

Interpretation: Purity is calculated using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100. The specification is typically ≥98% or higher.

Mass & Isotopic Integrity: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

What: LC-MS/MS is a powerful hybrid technique that couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. It confirms the molecular weight of the compound and, critically, assesses its isotopic purity.

Why: This is a self-validating test of the highest order. Since the primary application of 3-O-Methyl Estrone-D3 is in LC-MS/MS assays, characterizing it with the same technique ensures its performance.[14] This analysis serves three key purposes:

-

Identity Confirmation: Verifies that the molecular weight matches the expected value for the D3-labeled compound (287.4 Da).

-

Fragmentation Pattern: Confirms that the molecule fragments in a predictable way, which is essential for setting up Multiple Reaction Monitoring (MRM) methods.[5]

-

Isotopic Purity: Measures the percentage of the D3-labeled molecule relative to any unlabeled (D0) or partially labeled (D1, D2) species. High isotopic purity is crucial to prevent "crosstalk," where the signal from the internal standard could contribute to the analyte signal, leading to overestimation.

How: Experimental Protocol for LC-MS/MS

-

LC System: Use the same or similar LC conditions as described in the HPLC protocol to ensure chromatographic separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

-

Ionization: Electrospray Ionization (ESI) in positive mode is effective for this class of compounds.

-

MS Parameters:

-

Full Scan: First, acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 288.4.

-

Product Ion Scan: Fragment the parent ion (m/z 288.4) to identify characteristic product ions.

-

MRM Setup: Monitor the transition from the parent ion to a stable product ion. Additionally, monitor the transition for the unlabeled (D0) compound (e.g., m/z 285.4 -> product ion).

-

-

Data Interpretation:

-

Mass Confirmation: The presence of a strong signal at m/z 288.4 confirms the mass of the D3-labeled compound.

-

Isotopic Purity: The relative intensity of the signal for the D0 compound (m/z 285.4) is compared to the D3 compound (m/z 288.4). The isotopic purity is calculated as: Isotopic Purity % = [Intensity(D3) / (Intensity(D3) + Intensity(D0))] x 100. The specification is typically ≥99% isotopic purity.

-

| Parameter | Method | Typical Specification | Justification |

| Purity (Chromatographic) | HPLC-UV | ≥ 98.0% | Ensures that non-labeled impurities do not interfere with the analysis, providing a clean baseline. |

| Mass Confirmation ([M+H]⁺) | LC-MS | Conforms to m/z 288.4 | Definitive confirmation of the correct molecular weight for the deuterated compound. |

| Isotopic Purity | LC-MS | ≥ 99% (D3) | Minimizes signal crosstalk and ensures accurate quantification by preventing the internal standard from contributing to the analyte signal. |

Section 3: Visualizing the Certification and Application Workflows

To synthesize the information above, diagrams can illustrate the logical flow of both the certification process and the standard's ultimate use.

Figure 1: Analytical Workflow for the Certification of 3-O-Methyl Estrone-D3 Reference Material.

Figure 2: Principle of Stable Isotope Dilution Analysis using an Internal Standard.

Conclusion

The Certificate of Analysis for a stable isotope-labeled standard like 3-O-Methyl Estrone-D3 is far more than a simple declaration of quality. It is a comprehensive scientific dossier that provides researchers and clinicians with the assurance they need to conduct high-stakes quantitative analysis. Through a combination of orthogonal analytical techniques—NMR for structure, HPLC for purity, and LC-MS/MS for mass and isotopic integrity—every critical attribute of the standard is rigorously verified. Understanding the "why" behind each test empowers the end-user to fully appreciate the value embedded within this document and to trust the data it enables them to generate.

References

-

Rapidity and Precision of Steroid Hormone Measurement - PMC - NIH . National Institutes of Health. Available at: [Link]

-

3-O-Methyl Estradiol-d3 | C19H26O2 | CID 46782245 - PubChem . PubChem. Available at: [Link]

-

3-O-Methyl Estrone D3 - Alentris Research Pvt. Ltd. Alentris Research. Available at: [Link]

-

CAS No : 1093230-99-9 | Product Name : 3-O-Methyl Estrone-D3 | Pharmaffiliates . Pharmaffiliates. Available at: [Link]

-

Nuclear Magnetic Resonance of Steroids | Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2 - Royal Society of Chemistry . Royal Society of Chemistry. Available at: [Link]

-

(PDF) Steroids and NMR - ResearchGate . ResearchGate. Available at: [Link]

-

Steroid determination—Purification of extracts | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Determination of Purity of Steroids: Solubility Analysis | Analytical Chemistry . American Chemical Society. Available at: [Link]

-

A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PubMed Central . National Institutes of Health. Available at: [Link]

-

Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers - ResearchGate . ResearchGate. Available at: [Link]

-

Determination of reference intervals for urinary steroid profiling using a newly validated GC - RUG . University of Groningen. Available at: [Link]

-

Deuterium NMR - Wikipedia . Wikipedia. Available at: [Link]

-

Interpretation of NMR spectra of steroids . University of Potsdam. Available at: [Link]

-

High-Sensitivity Tandem Mass Spectrometry Assay for Serum Estrone and Estradiol . American Association for Clinical Chemistry. Available at: [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM . UCHEM. Available at: [Link]

-

GMP Requirements for Certificates of Analysis (CoA) - ECA Academy . ECA Academy. Available at: [Link]

-

Estrone - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

Determination of Estrone and Estradiol using GC-MS/MS in Negative Chemical Ionization Mode (NCI) - SCISPEC . SCISPEC. Available at: [Link]

-

Certificate of Analysis - Health Sciences Authority . Health Sciences Authority, Singapore. Available at: [Link]

-

Analytical standards & isotopically labeled substances - Szabo-Scandic . Szabo-Scandic. Available at: [Link]

-

Estrone methyl ether - Wikipedia . Wikipedia. Available at: [Link]

-

Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis - NIH . National Institutes of Health. Available at: [Link]

-

Endocrine-Disrupting Activities of Flavones on Steroid Receptors - MDPI . MDPI. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. isotope.com [isotope.com]

- 3. NULL [szabo-scandic.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alentris.org [alentris.org]

- 8. biosynth.com [biosynth.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 12. myuchem.com [myuchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Unraveling Estrogen's Metabolic Maze: A Technical Guide to Labeled Compound Applications

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The intricate web of estrogen metabolism plays a pivotal role in human physiology and pathophysiology, influencing everything from reproductive health to the risk of developing hormone-dependent cancers.[1] Understanding the precise metabolic fate of estrogens is therefore a critical pursuit in biomedical research and drug development. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for studying estrogen metabolism using labeled compounds. We will delve into the causality behind experimental choices, from the selection of appropriate isotopic labels to the design of robust in vitro and in vivo studies. The guide will further detail the analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), that are essential for the accurate quantification of estrogen metabolites. By integrating field-proven insights with foundational scientific principles, this guide aims to equip researchers with the knowledge to design, execute, and interpret studies that illuminate the complexities of estrogen's metabolic pathways.

The Biochemical Landscape of Estrogen Metabolism

Estrogens, primarily estradiol (E2) and estrone (E1), are not static molecules. They undergo extensive metabolic conversion, mainly in the liver, to form a diverse array of metabolites with varying biological activities.[1][2][3] This metabolic process is broadly categorized into Phase I (hydroxylation) and Phase II (conjugation) reactions.[1][4]

Phase I: Hydroxylation - The Branching Pathways

The initial and rate-limiting step in estrogen metabolism is hydroxylation, catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs).[2][5] This process primarily occurs at three positions on the steroid ring, leading to distinct metabolic pathways:

-

2-Hydroxylation: This is the major pathway, catalyzed predominantly by CYP1A1, CYP1A2 and CYP3A4 enzymes.[2][5][6][7] The resulting 2-hydroxyestrogens (2-OHE1 and 2-OHE2) are generally considered to have weak estrogenic activity and are often termed "good" estrogens.[1] Enhanced 2-hydroxylation has been associated with a reduced risk of breast cancer in some studies.[8][9]

-

4-Hydroxylation: Catalyzed mainly by CYP1B1, this pathway produces 4-hydroxyestrogens (4-OHE1 and 4-OHE2).[2][7] These metabolites are more chemically reactive and can be oxidized to quinones, which can form DNA adducts and are considered potentially carcinogenic.[10][11]

-

16α-Hydroxylation: This pathway, leading to the formation of 16α-hydroxyestrone (16α-OHE1) and estriol (E3), is also a significant route of estrogen metabolism.[4][7] 16α-OHE1 exhibits potent estrogenic activity and has been linked to an increased risk of breast cancer.[1][12]

The balance between these pathways is crucial in determining the overall estrogenic and carcinogenic potential within the body.[10]

Phase II: Conjugation - Facilitating Elimination

Following hydroxylation, estrogens and their metabolites undergo conjugation reactions to increase their water solubility and facilitate their excretion from the body through urine and feces.[13][14][15] The primary conjugation pathways include:

-

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[16]

-

Sulfation: The addition of a sulfate group by sulfotransferases (SULTs).[16] Estrone sulfate (E1S) is a major circulating estrogen conjugate and can act as a reservoir that can be converted back to active estrogens.[14]

-

Methylation: Catechol-O-methyltransferase (COMT) methylates the 2- and 4-hydroxyestrogens, generally leading to less reactive and more easily excreted compounds.[16]

Disruptions in these conjugation pathways can lead to an accumulation of active or reactive estrogen metabolites, potentially increasing the risk of hormone-related diseases.[15]

Caption: Major pathways of estrogen metabolism.

The Power of the Label: Choosing Your Tracer

To accurately trace the metabolic fate of estrogens, researchers rely on isotopically labeled compounds. The choice of label is a critical experimental decision, dictated by the specific research question and the analytical methodology to be employed.

Stable Isotope Labeled (SIL) Compounds: The Gold Standard

Stable isotope-labeled estrogens, typically incorporating deuterium (²H or D) or carbon-13 (¹³C), are the preferred choice for modern metabolic studies, particularly those utilizing mass spectrometry.[17][18]

-